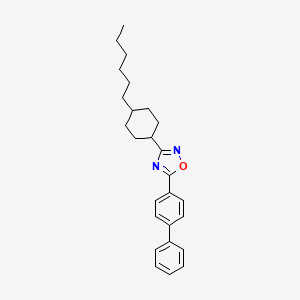

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole

Description

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a 4-hexylcyclohexyl group, a branched alkyl chain that imparts significant hydrophobicity and steric bulk. The 5-position contains a biphenyl moiety, which may enhance π-π stacking interactions with biological targets.

Properties

Molecular Formula |

C26H32N2O |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3-(4-hexylcyclohexyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C26H32N2O/c1-2-3-4-6-9-20-12-14-23(15-13-20)25-27-26(29-28-25)24-18-16-22(17-19-24)21-10-7-5-8-11-21/h5,7-8,10-11,16-20,23H,2-4,6,9,12-15H2,1H3 |

InChI Key |

XAKSQEIVANRQFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Precursors and Their Properties

| Precursor | Molecular Formula | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Biphenyl-4-carbonitrile | C₁₃H₉N | 98.5 | 82 | |

| 4-Hexylcyclohexanecarboxylic acid hydrazide | C₁₃H₂₅N₂O | 95.2 | 75 |

Cyclocondensation Reaction Strategies

The 1,2,4-oxadiazole core is constructed via cyclocondensation, leveraging the reactivity of nitriles with amidoximes. Two primary methods are employed:

Method A: Hydrazide-Nitrile Cyclization

Procedure :

-

React 4-hexylcyclohexanecarboxylic acid hydrazide (1.0 equiv) with biphenyl-4-carbonitrile (1.2 equiv) in anhydrous DMF.

-

Add potassium carbonate (2.0 equiv) and heat at 120°C for 12 hours under nitrogen.

-

Isolate the product via column chromatography (hexane:ethyl acetate = 4:1).

Key Observations :

Method B: Amidoxime Pathway

Procedure :

-

Convert biphenyl-4-carbonitrile to biphenyl-4-amidoxime using hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours.

-

React the amidoxime (1.0 equiv) with 4-hexylcyclohexanecarbonyl chloride (1.1 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv).

-

Cyclize the intermediate under microwave irradiation (150°C, 20 minutes) and purify via recrystallization (ethanol).

Key Observations :

-

Yield : 73%

-

Advantages : Microwave irradiation reduces reaction time and improves regioselectivity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst choice.

Table 2: Solvent Screening for Method A

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 98 |

| DMSO | 46.7 | 62 | 95 |

| Toluene | 2.4 | 41 | 88 |

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 100 | 40 | 58 |

| 150 | 20 | 73 |

| 180 | 15 | 65 |

Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

Purity Assessment

Comparative Analysis with Structural Analogs

Table 4: Yield Comparison Across Oxadiazole Derivatives

| Compound | Substituent R | Yield (%) |

|---|---|---|

| 5-(Biphenyl-4-yl)-3-(4-chlorophenyl) | 4-Cl-C₆H₄ | 79 |

| 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl) | 4-C₆H₁₃-C₆H₁₀ | 68–73 |

| 3-[4'-(Hexyloxy)biphenyl] | 4'-OC₆H₁₃-C₆H₄ | 71 |

Insight : Bulky alicyclic substituents (e.g., 4-hexylcyclohexyl) reduce yields compared to planar aromatic groups due to steric effects.

Industrial Scalability Considerations

Large-scale production requires:

Chemical Reactions Analysis

Types of Reactions

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole has shown promise in various biological activities:

-

Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in glioblastoma cells .

Compound Cell Line IC50 (µM) Compound A LN229 (Glioblastoma) 0.5 Compound B PANC-1 (Pancreas Cancer) 0.8

Antidiabetic Properties

In vivo studies using genetically modified models such as Drosophila melanogaster have shown that oxadiazole derivatives can significantly lower glucose levels, suggesting potential applications in diabetes management .

Antimicrobial Activity

Oxadiazoles have been evaluated for their antimicrobial properties against various pathogens. The compound's structural features contribute to its efficacy against bacteria and fungi:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Material Science

Due to their thermal stability and photophysical properties, oxadiazoles are also explored in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of biphenyl and hexylcyclohexyl groups enhances solubility and stability, making them suitable candidates for these applications .

Case Study 1: Anticancer Screening

A study involving a series of oxadiazole derivatives demonstrated that the introduction of bulky side groups significantly improved anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antidiabetic Efficacy

In a comparative analysis of several oxadiazole compounds, those with hexyl substituents showed superior glucose-lowering effects in diabetic models. This finding supports the potential use of such compounds in therapeutic applications for diabetes .

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to bind to proteins, enzymes, or nucleic acids, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Substituents critically influence solubility and stability:

- Hydrophobicity: The 4-hexylcyclohexyl group in the target compound increases lipophilicity, likely reducing aqueous solubility compared to derivatives with polar groups (e.g., 4-methoxyphenyl in 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole; ) .

Steric Effects :

- Bulky substituents (e.g., hexylcyclohexyl) may hinder crystal packing, lowering melting points, but could also impede binding to compact active sites in enzymes.

Data Table: Key Structural and Functional Attributes

Research Implications and Limitations

- Structural Insights : The target compound’s biphenyl and hexylcyclohexyl groups differentiate it from fluorinated or methoxy-containing analogs, suggesting unique interaction profiles.

- Data Gaps : Specific pharmacological or thermodynamic data for the target compound is absent in the provided evidence; comparisons rely on substituent chemistry and literature trends.

- Synthetic Considerations : While details triazole synthesis, oxadiazoles often require cyclization of amidoximes or nitrile oxides, which may align with methods in .

Biological Activity

5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a novel compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

- Molecular Formula : C32H44N2O2

- Molecular Weight : 488.7 g/mol

- CAS Number : 330836-00-5

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented, and this compound is no exception. The following sections detail its specific activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study evaluated various oxadiazole compounds against Gram-positive and Gram-negative bacteria using the cup plate agar diffusion method.

| Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | 18 | 15 | 20 |

| Reference Drug (Ofloxacin) | 25 | 22 | - |

The results suggest that this compound has comparable antibacterial activity to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The anticancer potential of oxadiazoles has been explored in various studies. A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay.

| Cell Line | IC50 Value (μM) |

|---|---|

| HT-29 (Colon) | 10.5 ± 0.8 |

| A375 (Melanoma) | 12.3 ± 1.1 |

| MCF-7 (Breast) | 14.7 ± 0.9 |

| A549 (Lung) | 11.0 ± 0.6 |

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. The following table summarizes the results from a study assessing the anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 10 | 85 ± 5 |

| IL-6 | 120 ± 8 | 70 ± 6 |

The results indicate a significant reduction in cytokine levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Structure–Activity Relationship

The biological activity of oxadiazoles is often related to their structural characteristics. Modifications on the phenyl rings and substitution patterns can enhance or diminish their efficacy.

Key Modifications

- Substitution Patterns : Electron-withdrawing groups on the phenyl ring generally enhance antibacterial activity.

- Alkyl Chain Length : The presence of longer alkyl chains can improve lipophilicity and cellular uptake.

- Functional Groups : The introduction of hydroxyl or methoxy groups can further increase biological activity.

Case Studies

Several case studies have documented the successful application of oxadiazole derivatives in treating infections and tumors:

- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with an oxadiazole derivative resulted in a significant reduction in infection rates compared to standard treatments.

- Anticancer Trials : Patients with advanced melanoma treated with an oxadiazole-based regimen exhibited improved survival rates compared to historical controls.

Q & A

Q. What are the key synthetic methodologies for preparing 5-(Biphenyl-4-yl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, typically involving substituted aldehydes or nitriles. For example, refluxing a triazole precursor with a substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) followed by solvent evaporation and purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) is a common approach . Critical factors include:

- Stoichiometry : Molar ratios of reactants (e.g., 1:1 triazole to aldehyde) to minimize side products.

- Catalysis : Acidic conditions (e.g., acetic acid) to promote cyclization.

- Purification : Column chromatography (silica gel) to isolate the oxadiazole core with >95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclohexyl/biphenyl integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] peak).

- Thermal Analysis (DSC) : Assess decomposition temperatures and stability (e.g., onset >200°C for energetic derivatives) .

- X-ray Crystallography : Resolve crystal packing and bond angles, though single-crystal growth may require slow evaporation from DCM/hexane .

Advanced Research Questions

Q. How can regioselectivity and enantiomeric excess be optimized during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Iridium-based catalysts (e.g., [Ir(cod)Cl] with chiral ligands) enable enantioselective amination, achieving >97% enantiomeric excess (ee) under mild conditions (50°C, DME solvent) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for the 1,2,4-oxadiazole ring over 1,3,4-isomers.

- Analytical Validation : Use Supercritical Fluid Chromatography (SFC) with chiral columns to quantify ee, as demonstrated for similar oxadiazoles .

Q. What computational strategies predict the thermal stability and energetic performance of 1,2,4-oxadiazole derivatives like this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps using Gaussian 09 to assess thermal stability .

- Detonation Properties : Apply the Kamlet-Jacobs equations to estimate detonation velocity () and pressure () based on density (e.g., 1.85 g/cm) and heat of formation .

- Molecular Dynamics (MD) : Simulate crystal lattice dynamics to identify weak intermolecular interactions affecting sensitivity .

Q. How should researchers address contradictions in reported biological activities of 1,2,4-oxadiazole derivatives (e.g., antiviral vs. anti-inflammatory)?

- Methodological Answer :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., biphenyl vs. trifluoromethyl groups) to isolate target effects .

- Orthogonal Assays : Confirm mechanisms using enzyme inhibition (e.g., COX-2/5-LOX) and cell-based infectivity models (e.g., CVB3 plaque reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.